molecular formula C12H26N2 B3088212 1-(Octan-2-yl)piperazine CAS No. 1183602-56-3

1-(Octan-2-yl)piperazine

Cat. No.: B3088212
CAS No.: 1183602-56-3
M. Wt: 198.35 g/mol
InChI Key: BKGJIPVPTRWBSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 1-(Octan-2-yl)piperazine are not available, general methods for the synthesis of piperazine derivatives have been reported. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs. Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Mechanism of Action

Target of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

Piperazine compounds, in general, are known to mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . Piperazine is a GABA receptor agonist and binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biochemical pathways due to their wide range of biological and pharmaceutical activities .

Pharmacokinetics

A study on a different piperazine derivative showed that it increased the bioavailability of paclitaxel, a chemotherapy drug, by up to 2-fold . This was achieved by lingering absorption, in part due to inhibition of intestinal P-glycoprotein and a low oral clearance of paclitaxel .

Result of Action

A study on a different piperazine compound showed that it induced traditional apoptotic symptoms of dna fragmentation and nuclear condensation in cancer cells . It also upregulated intracellular apoptotic marker proteins, such as cleaved caspase-3, cytochrome c, and Bax .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, a study on carbon capture utilization and storage (CCUS) technology, which uses piperazine derivatives, showed that it plays a critical role in achieving industrial net-zero targets by 2050 . .

Biochemical Analysis

Properties

IUPAC Name

1-octan-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-3-4-5-6-7-12(2)14-10-8-13-9-11-14/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGJIPVPTRWBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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